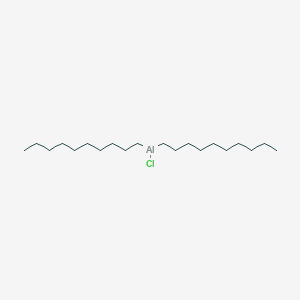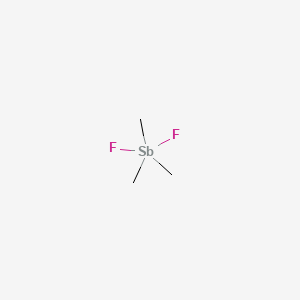
Difluoro(trimethyl)-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(trimethyl)-lambda~5~-stibane is an organofluorine compound that contains antimony It is characterized by the presence of two fluorine atoms and three methyl groups attached to a central antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(trimethyl)-lambda~5~-stibane typically involves the reaction of trimethylstibine with a fluorinating agent. One common method is the reaction of trimethylstibine with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(trimethyl)-lambda~5~-stibane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony fluorides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Difluoro(trimethyl)-lambda~5~-stibane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of difluoro(trimethyl)-lambda~5~-stibane involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylated Compounds: Compounds containing the difluoromethyl group (CF2H) exhibit similar reactivity and applications.
Trimethylstibine Derivatives: Other derivatives of trimethylstibine with different halogens or functional groups.
Uniqueness
Difluoro(trimethyl)-lambda~5~-stibane is unique due to the presence of both fluorine and antimony in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
10555-83-6 |
|---|---|
Fórmula molecular |
C3H9F2Sb |
Peso molecular |
204.86 g/mol |
Nombre IUPAC |
difluoro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
FSXPWJMFYLZELN-UHFFFAOYSA-L |
SMILES canónico |
C[Sb](C)(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

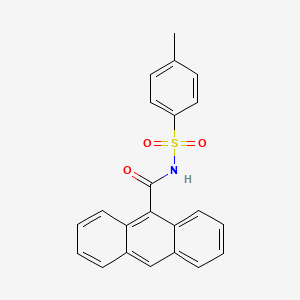

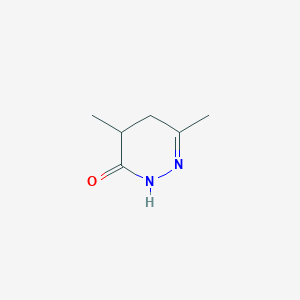
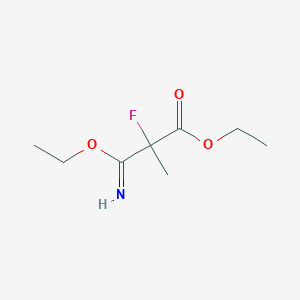
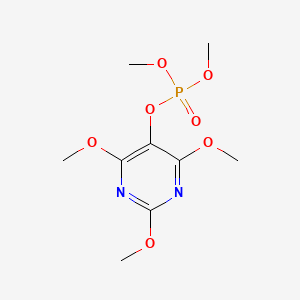
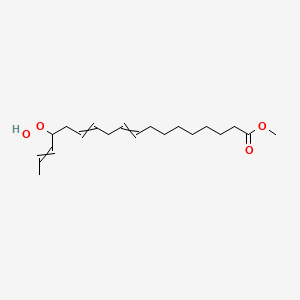
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
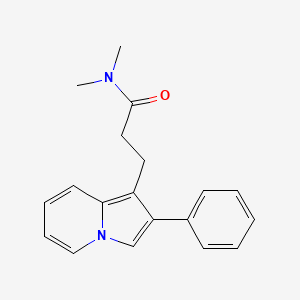
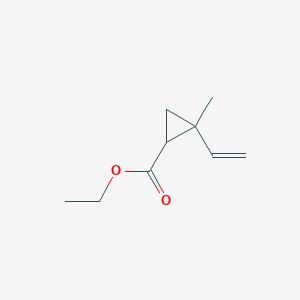
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

